1-((4-chlorophenyl)sulfonyl)-N-(4-(3,4-dimethylphenyl)thiazol-2-yl)piperidine-4-carboxamide 1-((4-chlorophenyl)sulfonyl)-N-(4-(3,4-dimethylphenyl)thiazol-2-yl)piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 923397-55-1
VCID: VC6018503
InChI: InChI=1S/C23H24ClN3O3S2/c1-15-3-4-18(13-16(15)2)21-14-31-23(25-21)26-22(28)17-9-11-27(12-10-17)32(29,30)20-7-5-19(24)6-8-20/h3-8,13-14,17H,9-12H2,1-2H3,(H,25,26,28)
SMILES: CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl)C
Molecular Formula: C23H24ClN3O3S2
Molecular Weight: 490.03

1-((4-chlorophenyl)sulfonyl)-N-(4-(3,4-dimethylphenyl)thiazol-2-yl)piperidine-4-carboxamide

CAS No.: 923397-55-1

Cat. No.: VC6018503

Molecular Formula: C23H24ClN3O3S2

Molecular Weight: 490.03

* For research use only. Not for human or veterinary use.

1-((4-chlorophenyl)sulfonyl)-N-(4-(3,4-dimethylphenyl)thiazol-2-yl)piperidine-4-carboxamide - 923397-55-1

Specification

CAS No. 923397-55-1
Molecular Formula C23H24ClN3O3S2
Molecular Weight 490.03
IUPAC Name 1-(4-chlorophenyl)sulfonyl-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide
Standard InChI InChI=1S/C23H24ClN3O3S2/c1-15-3-4-18(13-16(15)2)21-14-31-23(25-21)26-22(28)17-9-11-27(12-10-17)32(29,30)20-7-5-19(24)6-8-20/h3-8,13-14,17H,9-12H2,1-2H3,(H,25,26,28)
Standard InChI Key WJEVODADJGDUGJ-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features three critical moieties:

  • Piperidine-4-carboxamide backbone: A six-membered nitrogen-containing ring substituted at the 4-position with a carboxamide group.

  • 4-Chlorophenylsulfonyl group: A sulfonamide linker attached to the piperidine nitrogen, with a para-chlorinated benzene ring.

  • 4-(3,4-Dimethylphenyl)thiazol-2-yl group: A thiazole ring substituted at the 4-position with a 3,4-dimethylphenyl group, connected via an amide bond to the piperidine.

The presence of both sulfonyl and thiazolyl groups is notable, as these motifs are frequently associated with bioactivity in antimicrobial and anticancer agents .

Physicochemical Characterization

Key properties include:

PropertyValue
Molecular FormulaC23H24ClN3O3S2\text{C}_{23}\text{H}_{24}\text{ClN}_{3}\text{O}_{3}\text{S}_{2}
Molecular Weight490.03 g/mol
IUPAC Name1-(4-chlorophenyl)sulfonyl-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide
SMILESCC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl)C
PubChem CID16804457

The compound’s solubility and stability data remain unreported in publicly available literature.

Synthetic Pathways and Optimization

General Synthesis Strategy

The synthesis of 1-((4-chlorophenyl)sulfonyl)-N-(4-(3,4-dimethylphenyl)thiazol-2-yl)piperidine-4-carboxamide likely involves sequential modular assembly:

  • Thiazole Ring Formation: Condensation of 3,4-dimethylphenyl thiourea with α-halo ketones or via Hantzsch thiazole synthesis.

  • Piperidine Functionalization: Introduction of the sulfonyl group at the piperidine nitrogen using 4-chlorobenzenesulfonyl chloride under basic conditions.

  • Amide Coupling: Reaction of piperidine-4-carboxylic acid derivatives with the aminothiazole intermediate using coupling agents like EDC/HOBt.

Characterization Techniques

Post-synthetic validation employs:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} and 13C^{13}\text{C} NMR confirm structural integrity and regiochemistry.

  • Infrared Spectroscopy (IR): Peaks at ~1350 cm1^{-1} (sulfonyl S=O) and ~1650 cm1^{-1} (amide C=O) verify functional groups.

  • Mass Spectrometry: High-resolution MS confirms the molecular ion at m/z 490.03.

Biological Activity and Mechanistic Insights

Anticancer Activity

The 3,4-dimethylphenyl and thiazole groups may intercalate DNA or inhibit kinases:

  • Piperidine-based Agents: Modulate tubulin polymerization or histone deacetylases (HDACs) .

  • Docking Studies: Preliminary in silico models suggest affinity for EGFR or VEGFR2 tyrosine kinases (hypothetical based on structural similarity) .

Pharmacokinetic and Toxicity Considerations

ADME Profiling

  • Lipophilicity: The logP value (estimated at ~3.5) indicates moderate membrane permeability.

  • Metabolic Stability: Sulfonamide and thiazole moieties may undergo cytochrome P450-mediated oxidation or glucuronidation.

Toxicity Risks

  • Off-target Effects: Sulfonamides are associated with hypersensitivity reactions in susceptible populations.

  • CYP Inhibition: Potential to inhibit CYP3A4 or CYP2D6, necessitating drug-interaction studies .

Comparative Analysis with Structural Analogs

Compound ClassKey FeaturesBiological Activity
Pyrazole DerivativesFive-membered ring with two N atomsAnti-inflammatory, anticancer
Piperidine SulfonamidesPiperidine + sulfonyl groupAntimicrobial, kinase inhibition
Thiazole-carboxamidesThiazole + amide linkerAntifungal, antiparasitic

Future Directions and Research Gaps

Priority Investigations

  • In Vitro Screening: Evaluate antimicrobial potency against ESKAPE pathogens and antitumor activity in NCI-60 cell lines.

  • Structural Optimization: Modify the dimethylphenyl group to enhance solubility or target affinity.

  • In Vivo Pharmacokinetics: Assess oral bioavailability and tissue distribution in rodent models.

Challenges

  • Synthetic Complexity: Multi-step synthesis may limit large-scale production.

  • Unclear Toxicity Profile: Requires comprehensive genotoxicity and cardiotoxicity assays.

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